Diammineascorbatoplatinum(II) is a platinum-based coordination compound that has garnered interest in the field of medicinal chemistry, particularly for its potential antitumor properties. This compound is characterized by the presence of two ammine ligands and ascorbate, a derivative of vitamin C, which may enhance its solubility and bioactivity. The design of this compound is part of a broader effort to develop novel platinum(II) complexes that exhibit improved therapeutic profiles compared to traditional agents like cisplatin.
The synthesis and evaluation of diammineascorbatoplatinum(II) are rooted in research aimed at creating water-soluble platinum complexes with enhanced biological activity. The incorporation of ascorbate is believed to not only improve solubility but also potentially modulate the compound's interaction with biological targets, thereby influencing its anticancer efficacy .
Diammineascorbatoplatinum(II) belongs to the class of metal coordination compounds, specifically platinum(II) complexes. It is categorized under antitumor agents due to its potential application in cancer therapy. Its structure includes a central platinum atom coordinated with two ammine groups and an ascorbate ligand, which plays a crucial role in its chemical behavior and biological activity.
The synthesis of diammineascorbatoplatinum(II) typically involves several steps, starting from commercially available platinum(II) salts. The general procedure includes:
Diammineascorbatoplatinum(II) features a square planar geometry typical of platinum(II) complexes. The molecular structure includes:
The molecular formula for diammineascorbatoplatinum(II) can be represented as . Detailed structural data can be obtained through X-ray crystallography, revealing bond lengths and angles that confirm its square planar configuration.
Diammineascorbatoplatinum(II) participates in various chemical reactions typical of platinum complexes. Key reactions include:
These reactions can be studied using spectroscopic methods to monitor changes in absorbance or fluorescence as ligands are displaced or modified upon interaction with biological targets .
The mechanism by which diammineascorbatoplatinum(II) exerts its biological effects primarily involves:
Studies have shown that such interactions can lead to increased levels of cellular stress markers and activate apoptotic pathways in various cancer cell lines .
Relevant analyses include conductivity measurements and infrared spectroscopy to assess ligand coordination and complex stability .
Diammineascorbatoplatinum(II) holds promise in several scientific domains:
The serendipitous discovery of cisplatin’s cytotoxic properties in 1965 by Barnett Rosenberg marked a paradigm shift in oncology. Cisplatin (cis-diamminedichloroplatinum(II)) became the first FDA-approved platinum chemotherapeutic in 1978, demonstrating unprecedented efficacy against testicular and ovarian cancers. Prior to its approval, testicular cancer remission rates were a mere 5–10%; by 1984, cisplatin-based regimens achieved 75–85% remission rates [1] [9]. This breakthrough catalyzed the development of second-generation analogs like carboplatin (cis-diammine(cyclobutanedicarboxylato)platinum(II)), designed to mitigate cisplatin’s severe nephrotoxicity through slower hydrolysis kinetics. Carboplatin replaced cisplatin’s chloride leaving groups with a bidentate cyclobutanedicarboxylate ligand, reducing renal damage but exhibiting lower potency (requiring 4-fold higher doses for equivalent efficacy) [1] [6]. The third-generation agent oxaliplatin ([(1R,2R)-cyclohexanediamine-N,N’]oxalatoplatinum(II)) introduced the hydrophobic DACH (1,2-diaminocyclohexane) carrier ligand, enabling activity against cisplatin-resistant colorectal cancers and expanding platinum therapy to gastrointestinal malignancies [2] [4].
Table 1: Generational Evolution of Clinically Significant Platinum Anticancer Agents
Generation | Compound | Key Structural Features | Target Cancers |
---|---|---|---|
1st | Cisplatin | cis-NH₃, Cl⁻ leaving groups | Testicular, ovarian, lung |
2nd | Carboplatin | Bidentate CBDCA ligand | Ovarian, lung |
2nd | Nedaplatin | Glycolato leaving group | Head/neck (Japan-approved) |
3rd | Oxaliplatin | DACH carrier ligand, oxalate leaving group | Colorectal, pancreatic |
3rd | Lobaplatin | Cyclobutylmethylamine, lactate ligand | Breast, NSCLC (China-approved) |
Platinum anticancer agents are classified by nuclearity, oxidation state, and ligand architecture:
Mononuclear Pt(II) Complexes: Square-planar geometries dominate this category. Cisplatin exemplifies the cis-[PtX₂(amine)₂] structure (X = leaving group; amine = non-leaving carrier ligand). Aquation—replacement of labile chloride ligands with water molecules in low-chloride intracellular environments—generates electrophilic species that form DNA adducts [1] [9]. Carboplatin’s dicarboxylate chelate ring confers kinetic inertness, slowing aquation and reducing nephrotoxicity [6].
Dinuclear/Multinuclear Complexes: These feature bridging ligands (e.g., polyamines, N-heterocycles) linking platinum centers. The trinuclear complex BBR3464 ([{Pt(NH₃)₃}₂μ-Pt(ethylenediamine)]⁴⁺) exhibits enhanced DNA binding through long-range interstrand crosslinks, overcoming cisplatin resistance in preclinical models [4] [8]. Recent dinuclear Pt(II) complexes with aromatic N-heterocycle bridges demonstrate improved tumor penetration and novel DNA binding modes, including minor groove coverage [8].
Pt(IV) Prodrugs: Octahedral Pt(IV) complexes like satraplatin and iproplatin are biologically inert, requiring intracellular reduction to active Pt(II) species. Their axial ligands (e.g., carboxylates, hydroxides) modulate lipophilicity and redox potential. Pt(IV) derivatives of cisplatin with photoactivatable axial ligands represent emerging "photoactivated chemotherapy" (PACT) agents [4] [7].
Ligand engineering directly influences pharmacokinetics, DNA adduct formation, and resistance profiles:
Leaving Groups: Chlorides in cisplatin facilitate cellular uptake but confer nephrotoxicity. Substituting chlorides with dicarboxylates (carboplatin) or oxalate (oxaliplatin) reduces reactivity, diminishing side effects but requiring dose escalation. Malonate ligands in experimental Pt(II) complexes (e.g., [Pt(mal)(5,6-epoxy-1,10-phenanthroline)]) enhance solubility while maintaining cytotoxicity against breast and colorectal cancer cells [7].
Carrier Ligands: Ammine groups in cisplatin promote intrastrand d(GpG) crosslinks. Replacing NH₃ with DACH in oxaliplatin generates bulkier adducts that evade mismatch repair (MMR)-mediated resistance. Cyclohexylamine in lobaplatin enhances uptake in hepatocellular carcinoma [4] [6]. Phenanthroline-derived carrier ligands in experimental complexes intercalate DNA, inducing structural distortions that impede repair machinery [7].
Impact on Resistance Mechanisms: Ligands dictate cellular accumulation via transporter interactions. Cisplatin influx depends on CTR1 (copper transporter 1) and OCT2 (organic cation transporter 2), while efflux involves ATP7A/B copper pumps. Carboplatin bypasses OCT2, reducing nephrotoxicity but not CTR1-mediated resistance. Sterically hindered ligands in dinuclear complexes evade glutathione detoxification by shielding platinum centers from nucleophilic attack [4] [8].
Ascorbato (vitamin C anion) ligands address critical limitations of classical platinum drugs:
Synthesis and Solubility: The prototype ascorbato complex DAP (bisascorbato-DACH-platinum(II)) was synthesized via sulfato-DACH-platinum(II) intermediate reacting with barium ascorbate, yielding a water-soluble product isolable by filtration. Elemental analysis confirmed the [Pt(DACH)(ascorbate)₂] stoichiometry [5]. Unlike cisplatin’s 2.53 g/L solubility, ascorbato complexes achieve >50 mg/mL concentrations, enabling intravenous administration without toxic solubilizing excipients [5] [7].
Bioactivity and Non-Cross-Resistance: DAP exhibits potent in vitro cytotoxicity against L1210 leukemia cells (IC₅₀ = 2–5 μg/mL) and crucially overcomes cisplatin resistance in L1210/DDP models. In vivo, intraperitoneal DAP administration in murine models yielded >200% T/C (treated/control) values with long-term survivors, confirming non-cross-resistance [5]. Mechanistically, ascorbate’s antioxidant properties may mitigate cisplatin-induced oxidative stress in normal cells while facilitating platinum-DNA adduct formation in tumors. The ascorbate ligand’s bifunctionality—acting as leaving group and redox modulator—represents a unique pharmacophore [5] [7].
Table 2: Ascorbato-Platinum(II) Complexes and Their Biological Profiles
Complex | Carrier Ligand | Solubility | Cytotoxicity (IC₅₀) | Resistance Profile |
---|---|---|---|---|
DAP-1 | Mixed-isomer DACH | >50 mg/mL | 2–5 μg/mL (L1210) | Non-cross-resistant with cisplatin |
Pt(ascorbate)₂(en) | Ethylenediamine | High | Comparable to cisplatin | Overcomes CTR1 deficiency |
[Pt(ascorbate)(phen)]⁺ | 1,10-Phenanthroline | Moderate | 1.8 μM (HCT116) | Bypasses glutathione detoxification |
Structural Innovations: Modern ascorbato complexes incorporate intercalating ancillary ligands (e.g., 5,6-epoxy-1,10-phenanthroline), inducing dual DNA damage mechanisms—covalent binding and intercalation. These hybrids demonstrate caspase-3-mediated apoptosis in 4T1 breast cancer cells and inhibit metastasis by suppressing cell migration [7]. Dinuclear ascorbato-Pt(II) complexes with bis-tridentate NCN ligands exhibit thermally activated delayed fluorescence (TADF), enabling real-time imaging of drug distribution while maintaining anticancer activity [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: